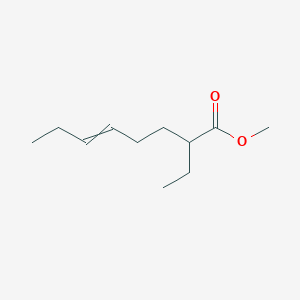
Methyl 2-ethyloct-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethyloct-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. The structure of this compound includes a methyl group, an ethyl group, and an oct-5-enoate chain, making it a versatile molecule in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-ethyloct-5-enoate can be synthesized through the esterification of 2-ethyloct-5-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
2-ethyloct-5-enoic acid+methanolH2SO4methyl 2-ethyloct-5-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: Methyl 2-ethyloct-5-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethyloct-5-enoic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 2-ethyloct-5-enoic acid and methanol.
Reduction: 2-ethyloct-5-enol.
Oxidation: Various oxidized derivatives depending on the conditions.
科学的研究の応用
Methyl 2-ethyloct-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reactant in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism by which methyl 2-ethyloct-5-enoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular functions. The molecular targets and pathways involved in these processes are still under investigation, but they may include interactions with enzymes and receptors involved in metabolic pathways .
類似化合物との比較
Methyl acetate: A simple ester with a similar structure but different functional groups.
Ethyl acetate: Another ester commonly used as a solvent with similar properties.
Methyl butyrate: An ester with a different alkyl chain length and structure.
Uniqueness: Methyl 2-ethyloct-5-enoate is unique due to its specific alkyl chain and the presence of an unsaturated bond (double bond) in the oct-5-enoate chain. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other esters .
特性
CAS番号 |
114577-16-1 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
methyl 2-ethyloct-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChIキー |
VQQXEYCNNXDAFU-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCC(CC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


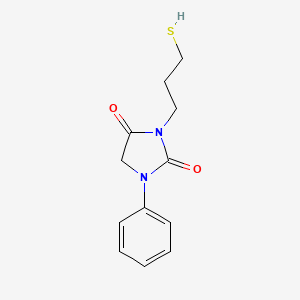
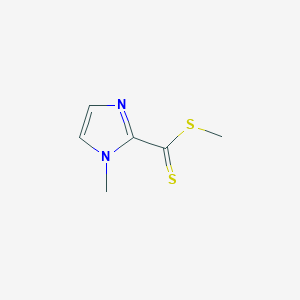
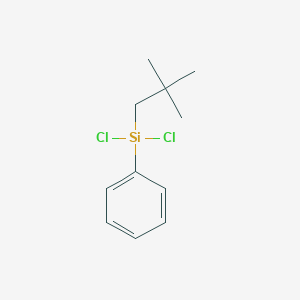


![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
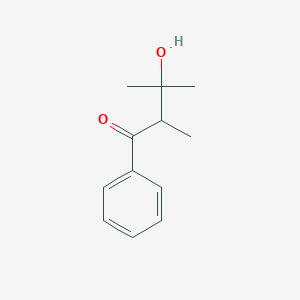
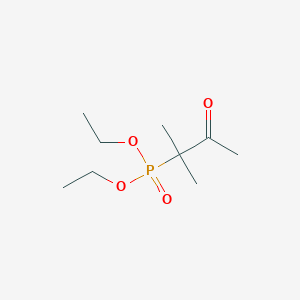
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
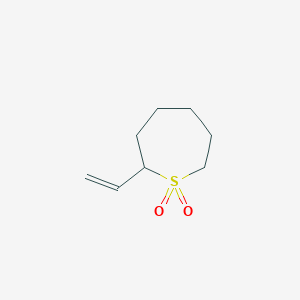
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)

![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
